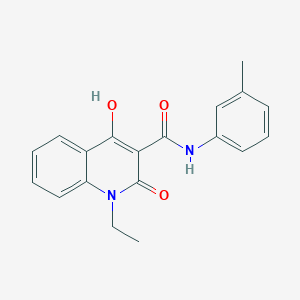![molecular formula C18H16N2O3 B6493291 4-hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 371118-85-3](/img/structure/B6493291.png)
4-hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide, commonly known as 4-HMDQ, is a synthetic compound with a variety of applications in the scientific research field. 4-HMDQ is a small molecule and is composed of a quinoline core with a carboxamide group and a hydroxyl group. It is a versatile compound with a wide range of potential applications.
科学研究应用
4-HMDQ has a variety of applications in the scientific research field, including as a tool for studying the structure and function of proteins, as a probe for studying the activity of enzymes, and as a ligand for studying the binding of proteins. It has also been used as a tool for studying the interaction between proteins and other molecules, such as DNA and lipids. Additionally, 4-HMDQ has been used as a tool for studying the structure and function of proteins in vivo, as well as for studying the structure and function of proteins in vitro.
作用机制
4-HMDQ acts as an inhibitor of enzymes and proteins, and its mechanism of action is related to its ability to bind to proteins and inhibit their activity. 4-HMDQ binds to proteins and inhibits their activity by blocking the active site of the enzyme or protein, preventing it from binding to its substrate and catalyzing the reaction. Additionally, 4-HMDQ can bind to proteins and inhibit their activity by interfering with their interactions with other molecules, such as DNA and lipids.
Biochemical and Physiological Effects
4-HMDQ has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes and proteins, and it has been found to affect the structure and function of proteins in vivo and in vitro. Additionally, 4-HMDQ has been found to interfere with the interaction between proteins and other molecules, such as DNA and lipids.
实验室实验的优点和局限性
4-HMDQ has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and use in experiments. Additionally, it is a versatile compound, with a wide range of potential applications. However, there are also some limitations to its use in lab experiments. For example, 4-HMDQ can be toxic and can interfere with the activity of enzymes and proteins. Additionally, 4-HMDQ can interfere with the interaction between proteins and other molecules, such as DNA and lipids.
未来方向
There are a variety of potential future directions for 4-HMDQ research. For example, further research could be conducted to investigate the potential applications of 4-HMDQ in drug discovery and development. Additionally, further research could be conducted to investigate the potential of 4-HMDQ as a tool for studying the structure and function of proteins in vivo. Additionally, further research could be conducted to investigate the potential of 4-HMDQ as a tool for studying the interaction between proteins and other molecules, such as DNA and lipids. Finally, further research could be conducted to investigate the potential of 4-HMDQ as a tool for studying the structure and function of proteins in vitro.
合成方法
4-HMDQ can be synthesized using a variety of methods, including the synthesis of the quinoline core and the addition of the carboxamide and hydroxyl groups. The most common method is the synthesis of the quinoline core using a palladium-catalyzed reaction of 4-methylphenylboronic acid and an amine. The carboxamide and hydroxyl groups can then be added using an acid-catalyzed reaction.
属性
IUPAC Name |
4-hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)10-19-17(22)15-16(21)13-4-2-3-5-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCDOXLPPLKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493210.png)
![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6493217.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493227.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493229.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6493240.png)
![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6493246.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-7-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6493253.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493258.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6493281.png)
![N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493282.png)
![N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6493292.png)
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B6493299.png)
![N'-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6493303.png)